molecular formula C17H22F2N6O B10915897 1-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxamide

1-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B10915897
M. Wt: 364.4 g/mol
InChI Key: LQKKJMVXCGQKCU-UHFFFAOYSA-N
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Description

1-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound featuring a difluoromethyl group, a pyrazole ring, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with the preparation of the pyrazole intermediate, followed by difluoromethylation and subsequent coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. Large-scale production may also incorporate continuous flow processes to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme function or alter receptor signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both difluoromethyl and pyrazole moieties provides distinct chemical properties and biological activities.

Properties

Molecular Formula

C17H22F2N6O

Molecular Weight

364.4 g/mol

IUPAC Name

1-[4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C17H22F2N6O/c1-3-25-10(2)12(9-21-25)13-8-14(15(18)19)23-17(22-13)24-6-4-11(5-7-24)16(20)26/h8-9,11,15H,3-7H2,1-2H3,(H2,20,26)

InChI Key

LQKKJMVXCGQKCU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)N3CCC(CC3)C(=O)N)C(F)F)C

Origin of Product

United States

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